Lovastatin-d9 (mixture of diastereomers) is a deuterated analog of lovastatin, a well-known cholesterol-lowering drug. Lovastatin itself is a naturally occurring statin that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The introduction of deuterium (d9) into the molecular structure alters its pharmacokinetic properties, potentially enhancing its efficacy and stability. This compound is primarily used in research settings for various applications, including metabolic studies and drug development.
Lovastatin was first isolated from the fungus Aspergillus terreus and has since been synthesized through various chemical and biotechnological methods. The deuterated version, Lovastatin-d9, is synthesized to facilitate studies involving isotopic labeling.
Lovastatin-d9 is classified as a statin and falls under the category of lipid-lowering agents. It is specifically categorized as a competitive inhibitor of HMG-CoA reductase.
The synthesis of Lovastatin-d9 typically involves several steps:
The synthesis requires careful control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular formula for Lovastatin-d9 is , with a molecular weight of approximately 420.55 g/mol. The structure consists of a decalin ring system with various functional groups that contribute to its biological activity.
The presence of deuterium in specific positions alters the compound's mass spectrum and nuclear magnetic resonance signals, which can be utilized for analytical purposes in research.
Lovastatin-d9 undergoes similar chemical reactions as its non-deuterated counterpart:
The isotopic labeling allows researchers to trace metabolic pathways and understand the pharmacokinetics of lovastatin derivatives more effectively.
Lovastatin-d9 functions by competitively inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. This inhibition leads to an increase in low-density lipoprotein receptors on hepatocytes, enhancing the clearance of circulating low-density lipoprotein cholesterol from the bloodstream.
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to assess purity and identify diastereomeric compositions.
Lovastatin-d9 is primarily utilized in research for:
Lovastatin-d9 is a deuterated analog of the hypolipidemic agent lovastatin, with the molecular formula C₂₄H₂₇D₉O₅ and a molecular weight of 413.60 g/mol [1] [2] [5]. This isotopic modification replaces nine hydrogen atoms with deuterium (²H) at specific molecular positions. The deuterium atoms are exclusively located on the 2-methylbutyryl side chain, resulting in a hexadeuterated methyl group (‑C²H₃) and a trideuterated methylene group (‑C²H₂‑) [5] [8]. This targeted labeling yields a mass shift of +9 Da compared to non-deuterated lovastatin (404.55 g/mol). The compound typically has a deuterium enrichment of ≥98 atom% D and a chemical purity of ≥95% (HPLC) [1] [5].
Table 1: Isotopic Composition of Lovastatin-d9
Property | Specification |
---|---|
Total Deuterium Atoms | 9 |
Position of Deuterium | 2-Methylbutyryl moiety |
Atom % Deuterium Enrichment | ≥98% |
Molecular Weight | 413.60 g/mol |
Mass Shift vs. Lovastatin | +9 Da |
Lovastatin-d9 exists as a mixture of diastereomers due to the introduction of deuterium at the chiral C-2' position of the 2-methylbutyrate moiety [1] [4] [5]. The core structure retains the absolute configurations of natural lovastatin: (1S,3R,7S,8S,8aR) for the hexahydronaphthalene ring system and (4R,6R) for the δ-lactone ring [5] [9]. However, deuterium substitution at the stereogenic center (C-2') generates epimers, as the tetrahedral geometry allows for (R)- and (S)-configurations around the deuterated carbon [7] [8]. This results in epimeric pairs denoted as [(±)-2-methylbutyrate-d9], where the "±" indicates the racemic nature of the deuterated ester side chain [5] [8]. The diastereomer mixture is typically provided in a ~1:1 ratio, as confirmed by chiral analytical methods [7].
The primary structural distinction between lovastatin-d9 and its non-deuterated analog (C₂₄H₃₆O₅, MW 404.55 g/mol) lies in the isotopic perturbation of the 2-methylbutyrate group [4] [7]. Key physicochemical comparisons include:
Table 2: Comparative Properties of Lovastatin and Lovastatin-d9
Property | Lovastatin | Lovastatin-d9 |
---|---|---|
Molecular Formula | C₂₄H₃₆O₅ | C₂₄H₂₇D₉O₅ |
Molecular Weight | 404.55 g/mol | 413.60 g/mol |
CAS Registry No. | 75330-75-5 | 237073-61-9 [5] |
Key Functional Group | (S)-2-Methylbutyrate | (±)-2-Methylbutyrate-d9 |
Natural Occurrence | Aspergillus terreus | Synthetic |
The CAS Registry Number for lovastatin-d9 is 237073-61-9, distinguishing it from non-deuterated lovastatin (CAS 75330-75-5) [5] [9]. According to IUPAC conventions, its systematic name is:
[(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate [1] [5].
The name specifies:
Table 3: Nomenclature and Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |
CAS Registry No. | 237073-61-9 |
Common Synonyms | Lovastatin-d9 epimer mixture; (±)-2-Methylbutyrate-d9 lovastatin |
SMILES Notation | [2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1CC@@HC=C2C=CC@HC@H[C@@H]12)C([2H])([2H])[2H] [5] |
The stereochemical complexity underscores the necessity for precise analytical methods (e.g., chiral HPLC and NMR) to characterize the diastereomeric ratio and isotopic purity in research applications [1] [7].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1